1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride
Description
1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride is a piperazine derivative characterized by a 1-methylpyrrolidine-2-carbonyl substituent attached to the piperazine ring, with two hydrochloric acid counterions. This structural motif combines the conformational flexibility of piperazine with the steric and electronic effects of the methylpyrrolidine carbonyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)-piperazin-1-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13;;/h9,11H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODWNSPXMNNXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride typically involves the reaction of 1-methylpyrrolidine-2-carbonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Chlorinated Groups: The 6-chloropyridinyl substituent in may enhance electronic interactions with targets like ion channels or enzymes, compared to the target compound’s non-halogenated structure.
- Salt Forms: All listed compounds are dihydrochlorides except 1-Methylpiperazine hydrochloride (monohydrochloride), which has lower solubility .
Biological Activity
1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a 1-methylpyrrolidine-2-carbonyl group, which contributes to its distinct chemical behavior. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biochemical pathways, affecting cellular processes such as proliferation, apoptosis, and receptor signaling.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, studies have demonstrated its ability to induce necroptosis in K562 leukemic cells, suggesting potential applications in cancer therapy .
Enzyme Interaction
The compound is employed in studies focusing on enzyme interactions and protein binding. It acts as a building block for synthesizing more complex molecules used in drug development.
Research Applications
The versatility of this compound makes it valuable in various research contexts:
- Medicinal Chemistry : Used as an intermediate in synthesizing bioactive molecules.
- Biological Studies : Investigated for its role in modulating biological pathways relevant to disease mechanisms.
- Pharmacology : Explored for potential therapeutic applications, particularly in oncology .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
